3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one” is a versatile chemical compound with immense potential in scientific research. It contains a methylidene group, which is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .
Synthesis Analysis
A highly modular method for the synthesis of similar compounds starting from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides has been described . This method includes an Eschenmoser coupling reaction, which is very feasible and scalable .
Molecular Structure Analysis
The molecular structure analysis of similar compounds has been studied by single crystal X-ray diffraction . The presence of phosphorus and sulfur atoms changed the planarity of the parent compound . The electronic parameter and dipole moment of these compounds in the ground state theoretically is analyzed by computing HOMO and LUMO pictures .
Chemical Reactions Analysis
The chemical reactions analysis of similar compounds involves the installation of a methyl group at a strategic site in a lead compound . This technique has become highly desirable in modern drug discovery and synthesis programs .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using Density Functional Theory (DFT) calculations . The geometrical parameters, bond lengths, and bond angles have been discussed . Absorption energies, oscillator strength, and electronic transitions of molecules have been derived at TD-DFT/CAM-B3LYP/6-311++G (d,p) computations .
Scientific Research Applications
1. Structural Studies and Tyrosine Kinase Inhibition
"3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one" is related to a series of substituted 3-methylidene-1H-indol-2(3H)-one derivatives, studied for their solid-state structures using X-ray diffraction. These compounds, including (3Z)-3-(2-thienylmethylidene)-1H-indol-2(3H)-one, are analogs of sunitinib, a multiple-receptor tyrosine kinase inhibitor, indicating potential applications in cancer therapy (Spencer et al., 2010).
2. Reactions with Thioamides and Thiourea
The compound's reactions with thioamides and thiourea under basic conditions have been explored. For example, 3-bromo-1,3-dihydro-2H-indol-2-one reacts with 4-methoxythiobenzamide and thiourea, leading to products through an Eschenmoser coupling reaction (Kammel et al., 2015).
3. Synthesis of Di(2-thienyl)azolo[a]pyridinium Derivatives
The interaction of similar compounds with tertiary amines leading to quaternary salts and subsequent cyclization to di(2-thienyl)azolo[a]pyridinium derivatives indicates potential in creating new heterocyclic compounds (Potikha et al., 2010).
4. Fischer Indolization for Thieno[3,2-b]indoles
Efficient transition-metal-free strategies involving Fischer indolization are used to prepare 2-(hetero)aryl-substituted thieno[3,2-b]indoles, demonstrating the versatility of similar compounds in synthesizing heteroaryl-substituted structures (Irgashev et al., 2018).
5. Modular Synthesis of Tyrosin Kinase Inhibitors
The compound has been used in a modular method for synthesizing derivatives with significant tyrosin kinase inhibiting activity, highlighting its role in developing potential therapeutic agents (Marek et al., 2021).
6. Photochromism Studies
Studies on novel [1]benzothien-2-yl fulgides, related to the compound, focus on their photochromic properties under UV irradiation, suggesting applications in material science and optical technologies (Zmeeva et al., 2016).
7. Anticancer Applications in Photodynamic Therapy
Derivatives of the compound have been investigated for their potential in photodynamic therapy for cancer treatment, especially focusing on their photophysical properties and singlet oxygen quantum yield (Pişkin et al., 2020).
8. Synthesis of Novel Heterocycles
The compound's derivatives are used in synthesizing novel heterocycles, indicating its utility in the development of new organic compounds with potential pharmaceutical applications (Aghazadeh et al., 2011).
Future Directions
properties
IUPAC Name |
(3Z)-3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNOS/c14-10-5-6-17-12(10)7-9-8-3-1-2-4-11(8)15-13(9)16/h1-7H,(H,15,16)/b9-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCKMTQNGWQKEN-CLFYSBASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=CS3)Br)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(C=CS3)Br)/C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.